

# Preclinical Profile of U-104489: An Investigational HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | U-104489 |           |
| Cat. No.:            | B1682658 | Get Quote |

Absence of Clinical Trial Data: As of late 2025, there is no publicly available data from clinical trials for the investigational compound **U-104489**. All available information is derived from preclinical and in vitro studies.

Introduction: **U-104489**, also known as PN**U-104489**, is a potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). It belongs to a class of compounds known as (alkylamino)piperidine bis(heteroaryl)piperizines (AAP-BHAPs). Preclinical studies have demonstrated its significant activity against wild-type HIV-1 and, notably, against viral strains resistant to other NNRTIs. This guide provides a comparative summary of the available preclinical data for **U-104489** against other HIV-1 inhibitors.

## **Comparative In Vitro Activity**

The following table summarizes the in vitro inhibitory activity of **U-104489** and comparator compounds against wild-type and mutant strains of HIV-1 reverse transcriptase (RT).



| Compound                  | Target                                                 | Assay                | Ki (μM) | IC90 (μM)                              | Reference |
|---------------------------|--------------------------------------------------------|----------------------|---------|----------------------------------------|-----------|
| U-104489                  | HIV-1 RT<br>p66/p51 wild<br>type (G190)                | Enzyme<br>Inhibition | 0.13    | -                                      | [1]       |
| U-104489                  | HIV-1 RT<br>p66/p51<br>mutant<br>(G190A)               | Enzyme<br>Inhibition | 0.12    | -                                      | [1]       |
| U-104489                  | HIV-1 RT<br>p66/p51<br>mutant<br>(G190E)               | Enzyme<br>Inhibition | > 100   | -                                      | [1]       |
| U-104489                  | NNRTI-<br>resistant HIV-<br>1 (Tyr-181-<br>>Cys)       | Cell-based           | -       | Submicromol<br>ar                      | [2]       |
| U-104489                  | BHAP-<br>resistant HIV-<br>1 (Pro-236-<br>>Leu)        | Cell-based           | -       | Potent<br>activity                     | [2]       |
| U-104489                  | Delavirdine and Zidovudine resistant clinical isolates | Cell-based           | -       | 1.1 (for most<br>resistant<br>isolate) | [3]       |
| Delavirdine<br>(U-90152S) | HIV-1 RT                                               | Enzyme<br>Inhibition | -       | -                                      | [4]       |

# **Experimental Protocols**

A summary of the key experimental methodologies used in the preclinical evaluation of **U-104489** is provided below.



## **Recombinant HIV-1 RT Enzyme Inhibition Assay**

The inhibitory activity of **U-104489** against recombinant wild-type and mutant HIV-1 reverse transcriptase was determined using an enzyme inhibition assay. The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a template-primer complex.

- Enzyme Source: Recombinant HIV-1 RT p66/p51 heterodimers (wild-type and mutants with specific amino acid substitutions) expressed in E. coli.
- Template/Primer: A common template-primer used is poly(rA)•oligo(dT).
- Substrate: Radiolabeled or fluorescently labeled dTTP.
- Procedure: The reaction mixture containing the RT enzyme, template-primer, and varying concentrations of the inhibitor (**U-104489**) is pre-incubated. The reaction is initiated by the addition of the labeled dTTP. After a defined incubation period, the reaction is stopped, and the amount of incorporated label is guantified.
- Data Analysis: The concentration of inhibitor that produces 50% inhibition of enzyme activity
   (IC50) or the inhibitor constant (Ki) is calculated from dose-response curves.

### **Cell-Based Antiviral Activity Assay**

The antiviral activity of **U-104489** in a cellular context was assessed using HIV-1 infected cell cultures.

- Cell Lines: Peripheral blood mononuclear cells (PBMCs) or other susceptible human cell lines.
- Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1IIIB) and clinical isolates, including those with known resistance mutations.
- Procedure: Cells are infected with a standardized amount of HIV-1 in the presence of varying concentrations of **U-104489**. After several days of culture, viral replication is quantified.
- Quantification of Viral Replication: This can be measured by several methods, including:



- Reverse Transcriptase (RT) Activity Assay: Measuring the RT activity in the culture supernatant.
- p24 Antigen Capture ELISA: Quantifying the amount of the viral core protein p24 in the culture supernatant.
- Data Analysis: The concentration of the compound that inhibits viral replication by 90% (IC90) is determined.

#### **Mechanism of Action and Resistance**

**U-104489** is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (Alkylamino) piperidine bis(heteroaryl)piperizine analogs are potent, broad-spectrum nonnucleoside reverse transcriptase inhibitors of drug-resistant isolates of human immunodeficiency virus type 1 (HIV-1) and select for drug-resistant variants of HIV-1IIIB with reduced replication phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Preclinical Profile of U-104489: An Investigational HIV-1 Reverse Transcriptase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682658#u-104489-clinical-trial-data-and-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com